2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-
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Overview
Description
2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of both a hydroxyl group and a naphthalenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- typically involves the reaction of 2-pyrrolidone with appropriate reagents to introduce the hydroxyl and naphthalenyl groups. One common method involves the use of naphthalenyl ethyl halides in the presence of a base to facilitate the substitution reaction. The reaction conditions often include moderate temperatures and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the production process. Purification steps such as distillation and recrystallization are employed to obtain the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The naphthalenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted naphthalenyl compounds.
Scientific Research Applications
2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog without the hydroxyl and naphthalenyl groups.
1-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of the naphthalenyl group.
Pyrrolidine: A saturated analog without the carbonyl group.
Uniqueness
2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]- is unique due to the presence of both a hydroxyl group and a naphthalenyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
39662-53-8 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-hydroxy-1-(2-naphthalen-1-ylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17NO2/c18-15-8-9-16(19)17(15)11-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,15,18H,8-11H2 |
InChI Key |
CVAUKUOSXWPXJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1O)CCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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